molecular formula C26H42O8 B1259364 Virescenoside O

Virescenoside O

Cat. No.: B1259364
M. Wt: 482.6 g/mol
InChI Key: GOZZSRDPICPZST-RXLIATGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virescenoside O is a diterpene glycoside secondary metabolite isolated from the marine-derived fungus Paragliomastix luzulae (formerly classified as Acremonium striatisporum ) . This fungal strain, associated with the holothurian Eupentacta fraudatrix , is a prolific source of virescenosides, a class of natural products characterized by an isopimarane-type diterpene aglycone and a carbohydrate moiety that often includes the rare sugar altrose . The structure of this compound has been established through spectroscopic methods, including NMR and mass spectrometry, confirming its place within this chemically distinct group of glycosides . The virescenoside family exhibits significant research value in natural product chemistry and drug discovery. While the specific biological activities of this compound are yet to be fully detailed, closely related analogues have demonstrated a range of promising pharmacological properties in scientific studies. These properties include the ability to modulate urease activity and regulate the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in lipopolysaccharide-stimulated macrophages , indicating potential for investigating anti-inflammatory and immunomodulatory pathways . Furthermore, diterpene glycosides from marine fungi are recognized as promising leads in biomedical research due to their structural novelty and diverse bioactivities, which often encompass cytotoxic and enzyme inhibitory effects . Researchers can utilize this compound as a standard for the metabolomic profiling of producing fungi or as a chemical probe to explore the structure-activity relationships within this unique class of marine fungal metabolites. Its complex glycosylated structure provides a compelling subject for research aimed at understanding the biosynthesis and ecological roles of fungal secondary metabolites. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H42O8

Molecular Weight

482.6 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-2-[[(1S,2S,4aR,4bR,7R,9R,10aR)-7-ethenyl-2,9-dihydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H42O8/c1-5-24(2)8-6-15-14(11-24)16(28)10-18-25(15,3)9-7-19(29)26(18,4)13-33-23-22(32)21(31)20(30)17(12-27)34-23/h5,11,15-23,27-32H,1,6-10,12-13H2,2-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+/m0/s1

InChI Key

GOZZSRDPICPZST-RXLIATGPSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)[C@@H](C[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)C=C

Canonical SMILES

CC1(CCC2C(=C1)C(CC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)O)C=C

Synonyms

eta-D-altropyranosido-19-isopimara-8(14),15-diene-7alpha,3beta-diol
virescenoside O

Origin of Product

United States

Isolation and Natural Occurrence of Virescenoside O

Marine Fungal Sources of Virescenoside O

The primary known natural source of this compound is a marine-derived fungus. This highlights the role of marine fungi as producers of unique and complex chemical structures.

This compound has been isolated from the marine fungal strain Acremonium striatisporum KMM 4401. nih.govscilit.com This fungus was itself isolated from the Far Eastern sea cucumber, Eupentacta fraudatrix, a type of holothurian. nih.govresearchgate.nettandfonline.comacs.org The fungus is considered to be associated with this marine invertebrate, a relationship that is a key factor in the production of a diverse array of related virescenoside compounds. researchgate.netmdpi.comnih.gov The strain KMM 4401 was first isolated from this holothurian, collected from the Sea of Japan, in 1995. researchgate.netacs.org Research into the secondary metabolites of this particular fungal strain has led to the identification of numerous new diterpene glycosides, including this compound and its congeners, Virescenoside P and Virescenoside Q. nih.gov

Isolation Methodologies from Natural Sources

The isolation of this compound requires specific laboratory procedures, from cultivating the source fungus to extracting and purifying the final compound.

To produce virescenosides, the Acremonium striatisporum KMM 4401 strain is cultured under specific laboratory conditions. While the exact medium for this compound is not specified in the provided context, related virescenosides from this strain have been produced using several methods. One common approach involves a solid-phase fermentation. For instance, the fungus has been grown on a solid rice medium. researchgate.netacs.orgresearchgate.net A typical culture setup involves Erlenmeyer flasks containing rice, yeast extract, potassium phosphate (B84403) (KH2PO4), and seawater, incubated at approximately 22°C for 21 days. acs.org Another method uses a wort agar (B569324) medium, sometimes supplemented with potassium bromide in attempts to produce brominated derivatives, although this has not always been successful. mdpi.comresearchgate.netsemanticscholar.orgglycoscience.ru

Table 1: Reported Culture Conditions for Acremonium striatisporum KMM 4401

Parameter Condition 1 Condition 2
Medium Rice-based solid medium Wort agar medium
Supplements Yeast extract, KH2PO4, Seawater Potassium Bromide (optional)
Temperature 22°C Not specified
Incubation Time 21 days Not specified

| Source | acs.org | mdpi.comresearchgate.netsemanticscholar.orgglycoscience.ru |

Note: These are general conditions for producing virescenosides from the specified fungal strain.

Following the incubation period, the fungal culture, including both the mycelium and the medium, is harvested for extraction. acs.org The initial step typically involves homogenization and extraction with an organic solvent mixture, such as chloroform-methanol (2:1, v/v) or chloroform-ethanol (2:1, v/v). mdpi.comacs.orgsemanticscholar.org

The resulting crude extract contains a mixture of metabolites. To isolate the individual virescenoside compounds, a series of chromatographic techniques are employed. embrapa.br The purification process is multi-stepped and involves different types of column chromatography. mdpi.comacs.org

Table 2: General Chromatographic Purification Steps for Virescenosides

Step Chromatographic Method Stationary Phase Elution/Mobile Phase
Initial Fractionation Low-pressure column chromatography Teflon powder (e.g., Polychrome-1) or Silica (B1680970) gel Not specified
Further Separation Flash column chromatography Silica gel Step-gradient with solvents like hexane (B92381) and ethyl acetate (B1210297)

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase (RP) column | Not specified |

Source: mdpi.comacs.orgsemanticscholar.orgembrapa.br

This systematic application of chromatographic separation, moving from low to high-resolution techniques, allows for the purification of individual compounds like this compound from the complex initial extract. mdpi.com The final pure compounds are typically obtained as colorless, amorphous solids. mdpi.comsemanticscholar.org

Structural Elucidation of Virescenoside O

Spectroscopic Analysis for Structural Determination

The foundational approach to elucidating the structure of Virescenoside O relies on a suite of powerful spectroscopic tools. High-resolution mass spectrometry and various nuclear magnetic resonance techniques have been pivotal in this process.

High-Resolution Mass Spectrometry (HRMALDI-MS, HRESIMS) in this compound Elucidation

High-resolution mass spectrometry (HRMS) is a critical analytical method for determining the elemental composition of molecules with high accuracy. measurlabs.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in establishing the molecular formula of this compound and its analogs.

For instance, in the analysis of related virescenosides, HRESIMS data provided the exact mass of quasi-molecular ions, which, in conjunction with other data, established their molecular formulas. For example, Virescenoside Z9 showed a quasi-molecular ion at m/z 529.2656 [M–H]−, leading to the molecular formula C26H42O11. mdpi.com Similarly, Virescenoside Z10 displayed a quasi-molecular ion at m/z 493.2446 [M–H]−, confirming its molecular formula as C26H38O9. mdpi.comsemanticscholar.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. sigmaaldrich.comwikipedia.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), form the initial and fundamental steps in the structural analysis of this compound. magritek.com

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

DEPT: DEPT experiments help differentiate between methyl (CH3), methylene (B1212753) (CH2), and methine (CH) carbons.

In the study of related virescenosides, ¹H and ¹³C NMR data were crucial for identifying the aglycon and sugar moieties. mdpi.com For example, the ¹H NMR spectra of some virescenosides showed characteristic signals for a vinyl group, while the ¹³C NMR data, combined with DEPT, helped establish the molecular formula and identify key functional groups like ketones and alcohols. mdpi.com The comparison of ¹³C NMR data of the sugar moiety with known data for altropyranoses helped identify the sugar unit in several virescenosides. semanticscholar.org

Table 1: Representative ¹H NMR Data for a Virescenoside Analog (Data presented for illustrative purposes based on similar compounds)

Position Chemical Shift (δH) Multiplicity
H-1' 5.43 d
H-19a 4.96 d
H-2 4.28 m
H-3 3.62 m
H-6 3.70 m
H-10 5.43 s
H-14β 1.48 m
H₃-17 0.95 s
H₃-18 1.81 s

Table 2: Representative ¹³C NMR Data for a Virescenoside Analog (Data presented for illustrative purposes based on similar compounds)

Position Chemical Shift (δC) DEPT
C-2 80.0 CH
C-3 75.0 CH
C-6 70.0 CH
C-7 202.9 C
C-8 168.7 C
C-9 130.3 C
C-12 34.3 CH₂
C-13 35.8 C
C-14 49.8 CH
C-15 151.0 C
C-19 74.0 CH₂
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the this compound molecule. nanalysis.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing vital information about the stereochemistry and conformation of the molecule.

For related virescenosides, COSY and HSQC spectra were used to identify isolated spin systems and establish the structure of the carbon rings. semanticscholar.org HMBC correlations were key in linking these fragments; for example, correlations from methyl protons to adjacent carbons helped establish the structure of the C ring. semanticscholar.org Furthermore, HMBC was used to confirm the attachment of the sugar moiety to the aglycon, for instance, through a correlation between the anomeric proton (H-1') and the C-19 carbon of the aglycon. mdpi.com NOESY cross-peaks provided crucial stereochemical information, such as the orientation of hydroxyl and methyl groups. mdpi.comsemanticscholar.org

Table 3: Key 2D NMR Correlations for a Virescenoside Analog (Data presented for illustrative purposes based on similar compounds)

Correlation Type From To Structural Implication
HMBC H₃-17 (δH 0.95) C-12, C-13, C-14, C-15 C ring structure
HMBC H-1' (δH 5.43) C-19 (δC 74.0) Linkage of sugar to aglycon
NOESY H₃-20 (δH 1.28) H-2, H-6, H-19b trans-ring fusion of A and B rings

| NOESY | H-1' (δH 5.43) | H-19a | Linkage of sugar to aglycon |

Other Spectroscopic Methods (UV, IR, CD Spectroscopy) in this compound Characterization

While NMR and mass spectrometry are the primary tools, other spectroscopic methods provide complementary information.

UV (Ultraviolet) Spectroscopy: UV spectroscopy can indicate the presence of chromophores, such as conjugated systems. In the analysis of a related virescenoside, the presence of a tetrasubstituted enone chromophore was suggested by carbon signals and confirmed by other data. mdpi.com

IR (Infrared) Spectroscopy: IR spectroscopy helps to identify specific functional groups based on their vibrational frequencies.

CD (Circular Dichroism) Spectroscopy: CD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules.

Structural Confirmation and Stereochemistry of this compound

The culmination of data from the various spectroscopic techniques allows for the complete structural and stereochemical assignment of this compound. The stereochemistry of the rigid framework and its substituents is largely determined by spectral methods, particularly NOESY experiments. semanticscholar.orgresearchgate.net For instance, NOE correlations have been used to determine the trans-fusion of the A and B rings and the relative orientations of various substituents in related virescenoside compounds. mdpi.com The coupling constants observed in ¹H NMR spectra also provide valuable information regarding the relative stereochemistry of protons. semanticscholar.org The combination of these detailed analyses confirms the final three-dimensional structure of this compound. semanticscholar.orgacs.org

Pharmacological and Biological Activities of Virescenoside O

Anti-Cancer Activity Investigations

The potential of natural products as alternatives to conventional chemotherapeutic agents is a significant area of research, primarily due to the lower toxicity profiles often observed with these compounds compared to synthetic drugs. frontiersin.orgfrontiersin.org Diterpenoids, the class of compounds to which virescenosides belong, have shown notable anti-tumor activity in numerous studies. mdpi.com

Investigations into the anti-cancer potential of the virescenoside family have included assessments of their direct toxic effects on cancer cells. researchgate.net One of the models used for such studies is the Ehrlich ascites carcinoma (EAC), an undifferentiated tumor model widely used in cancer research to evaluate the anti-tumor properties of various compounds. nih.govwikipedia.org Studies have demonstrated that certain virescenosides exhibit cytotoxic activity against Ehrlich carcinoma cells, indicating a potential for this class of compounds to inhibit cancer cell proliferation. researchgate.net While data for Virescenoside O is not specifically detailed, the activity of its analogues suggests a promising avenue for future investigation. The mechanism of action for related natural compounds often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation pathways. mdpi.commdpi.com

Table 1: In vitro Cytotoxicity of Related Glycosides

Compound ClassCell LineObserved EffectReference
VirescenosidesEhrlich CarcinomaCytotoxic activity observed researchgate.net
Ginsenosides (Saponins)B16-BL-6 MelanomaInhibition of adhesion and invasion frontiersin.org
Carob Extracts (Polyphenols)Breast Cancer CellsInhibition of proliferation, induction of apoptosis mdpi.com
Dietary Supplement (Tocotrienols, Polyphenols)Bone (TIB-223) & Colorectal (Caco2) Cancer CellsSpecific cytotoxic activity with IC50 values of 126 µg/mL and 158 µg/mL, respectively mdpi.com

Anti-Inflammatory Effects (Based on related virescenosides)

Inflammation is a key biological process linked to numerous diseases. nih.gov Diterpenoids derived from marine organisms and various plant extracts are recognized for their anti-inflammatory properties. nih.govresearchgate.net Studies on related compounds, such as Virescenoside C and Virescenoside P, have shown that they possess anti-inflammatory capabilities. ontosight.aiontosight.ai The mechanism often involves the inhibition of pro-inflammatory mediators. mdpi.com For instance, some ginsenosides, another class of glycosides, have been found to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages. mdpi.com This evidence suggests that this compound may also contribute to the modulation of inflammatory pathways.

Antioxidant and Radical Scavenging Properties (Based on related virescenosides)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in a wide range of diseases. nih.govmdpi.com Natural antioxidants can help mitigate this damage. researchgate.netunizar.es Research has identified antioxidant properties in related compounds like Virescenoside C and Virescenoside Q, suggesting they can help protect cells from oxidative damage. ontosight.aiontosight.ai The antioxidant activity of natural compounds is often attributed to their chemical structure, which allows them to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com This capacity is a hallmark of many plant-derived compounds, including various glycosides and phenolics. unizar.esdntb.gov.ua

Neuroprotective Potential (Based on related virescenosides)

The search for compounds that can protect nerve cells from damage is crucial for addressing neurodegenerative diseases. There is growing evidence that marine-derived diterpenoids possess neuroprotective potential. nih.govresearchgate.net Specifically, studies on related compounds such as Virescenoside P have indicated potential neuroprotective effects. ontosight.ai This suggests that this compound could be a candidate for further investigation into its ability to shield neural tissues from degradation and damage.

Enzyme Modulation Activities (e.g., Urease Inhibition)

Virescenosides have been shown to interact with and modulate the activity of specific enzymes. nih.gov One notable example is the inhibition of urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its activity is linked to various pathologies, including gastric ulcers caused by Helicobacter pylori. nih.govmdpi.com The inhibition of urease is a therapeutic strategy to counteract these conditions. nih.govclimatexchange.org.uk Studies have evaluated the effects of virescenoside glycosides and their corresponding aglycones (the non-sugar part) on urease activity, indicating that this class of compounds can act as urease inhibitors. nih.gov Terpenes, a core structural component of virescenosides, have been identified as a class of inhibitors with therapeutic potential. mdpi.com

Modulation of Cellular Processes (e.g., Reactive Oxygen Species and Nitric Oxide Production in Macrophages)

Macrophages are key immune cells that, when activated, produce signaling molecules like reactive oxygen species (ROS) and nitric oxide (NO) to fight pathogens. mdpi.comnih.gov However, excessive production of these molecules can lead to tissue damage and inflammation. mdpi.com The ability to modulate their production is a significant therapeutic target. Research on diterpene glycosides isolated from the marine-derived fungus Acremonium striatisporum has shown that certain virescenosides can regulate ROS and NO production in macrophages stimulated with lipopolysaccharide (LPS). nih.govcolab.ws Specifically, some related virescenosides were found to decrease ROS production, indicating a potential regulatory role in cellular oxidative balance. mdpi.com

Table 2: Bioactivity Profile of this compound and Related Compounds

ActivityCompound/ClassKey FindingReference
Anti-InflammatoryVirescenoside CInhibits production of pro-inflammatory cytokines. ontosight.ai
AntioxidantVirescenoside QReported to possess antioxidant properties. ontosight.ai
NeuroprotectiveVirescenoside PEvidence suggests potential neuroprotective effects. ontosight.ai
Urease InhibitionVirescenosidesEvaluated for effects on urease activity. nih.gov
ROS ModulationVirescenosides Z9, Z10, Z12, Z13Observably decreased ROS production in LPS-stimulated macrophages. mdpi.com
NO Production ModulationVirescenosidesEvaluated for regulation of Nitric Oxide (NO) production in macrophages. nih.gov

Comparative Biological Activities of this compound within the Virescenoside Family

The virescenosides, a class of diterpene glycosides primarily isolated from fungi of the genus Acremonium, exhibit a range of biological activities, with cytotoxicity being the most prominently studied. mdpi.commdpi.com this compound, a member of this family, has been evaluated alongside its structural relatives, allowing for a comparative analysis of their biological effects.

Research has shown that this compound, isolated from the marine fungus Acremonium striatisporum KMM 4401, demonstrates cytotoxic properties. nih.govmdpi.com Specifically, this compound was shown to inhibit Ehrlich carcinoma, with studies reporting IC50 values in the range of 20 to 100 µM. nih.govmdpi.com This activity is a shared trait among several members of the virescenoside family.

A comparative look at its closely related analogues, isolated from the same fungal strain, reveals variations in potency and spectrum of activity. For instance, Virescenosides P and Q, which were isolated along with this compound, also displayed cytotoxicity against Ehrlich carcinoma cells. mdpi.com Further studies on the broader group of Virescenosides R, S, T, and U, also from A. striatisporum, showed cytotoxic activity against various cancer cell lines with IC50 values ranging from 5.0 to 150 µM. nih.govmdpi.com

The broader virescenoside family displays a wide array of biological actions beyond cytotoxicity. For example, certain members of the virescenoside Z series, such as Z10 and Z13, have been found to decrease the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, indicating potential anti-inflammatory activity. nih.govmdpi.com Other virescenosides have shown antifungal properties, though the activity can be selective. researchgate.net The structural differences among the virescenosides, particularly in their glycosyl moieties and the oxidation patterns of their diterpene aglycones, are believed to be responsible for the observed differences in their biological activities. mdpi.com

The following table provides a comparative overview of the reported cytotoxic activities of this compound and other selected virescenosides.

CompoundActivity TypeTargetReported IC50 Value (µM)
This compound CytotoxicityEhrlich Carcinoma20 - 100 mdpi.comnih.govmdpi.com
Virescenoside P CytotoxicityEhrlich Carcinoma & other cancer cell lines5.0 - 150 mdpi.comnih.govmdpi.com
Virescenoside Q CytotoxicityEhrlich Carcinoma20 - 100 mdpi.comnih.govmdpi.com
Virescenoside R CytotoxicityVarious cancer cell lines5.0 - 150 nih.govmdpi.com
Virescenoside S CytotoxicityVarious cancer cell lines5.0 - 150 nih.govmdpi.com
Virescenoside T CytotoxicityVarious cancer cell lines5.0 - 150 nih.govmdpi.com
Virescenoside U CytotoxicityVarious cancer cell lines5.0 - 150 nih.govmdpi.com

Mechanisms of Action of Virescenoside O

Cellular and Molecular Targets of Virescenoside O

A thorough search of scientific databases yields no specific information identifying the cellular and molecular targets of this compound. Research has not yet pinpointed the proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to elicit any biological response.

Signaling Pathway Modulation by this compound

There is currently no available research that details the modulation of any cellular signaling pathways by this compound. The effects of this compound on pathways crucial for cell proliferation, inflammation, apoptosis, or other physiological processes have not been documented.

Structure-Activity Relationship Studies of this compound and its Analogues

No structure-activity relationship (SAR) studies for this compound or its analogues are present in the accessible scientific literature. Such studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of more potent and specific analogues. The absence of this information indicates that this area of research for this compound is yet to be explored.

Synthetic and Semisynthetic Approaches to Virescenoside O and Its Analogues

Semisynthesis Strategies for Virescenoside O and its Derivatives

Semisynthesis, which utilizes a naturally occurring compound as a starting material for chemical modifications, presents an efficient and cost-effective alternative to total synthesis for complex molecules. ontosight.aimdpi.com For this compound, the natural product itself, isolated from microbial sources such as the fungus Acremonium striatisporum, would serve as the primary precursor. nih.gov The general approach involves the isolation of this compound or structurally related virescenosides, which can then be subjected to targeted chemical transformations.

The core of semisynthetic strategies for this compound would likely focus on modifying its existing functional groups. This could involve:

Selective protection and deprotection: To chemically differentiate between multiple hydroxyl groups on both the aglycone and the sugar moiety, allowing for site-specific modifications.

Functional group interconversion: Transformations such as oxidation of alcohols to ketones or aldehydes, reduction of carbonyls, or introduction of new functional groups at specific positions.

Modification of the glycosidic bond: While more challenging, cleavage and re-formation of the glycosidic linkage with different sugar units could generate novel analogs.

An attempt at a related strategy, directed biosynthesis, was made to produce brominated derivatives of virescenosides by cultivating Acremonium striatisporum in a medium containing potassium bromide, although this particular effort was unsuccessful in incorporating bromine into the molecular structures. nih.gov This highlights the challenges but also the interest in generating halogenated analogs, which could be pursued through semisynthetic means.

Chemical Modification of this compound for Enhanced Bioactivity

Chemical modification of natural products is a well-established method to enhance their biological activity, improve pharmacokinetic properties, and reduce potential toxicity. researchgate.net For this compound, modifications would aim to explore the structure-activity relationship (SAR), which defines how the chemical structure of a molecule relates to its biological effect. dotmatics.comwikipedia.org By systematically altering different parts of the this compound molecule, researchers can identify the key structural features responsible for its bioactivity. dotmatics.com

Structural Derivatization for Pharmacological Enhancement

Structural derivatization involves the introduction of new chemical groups or the modification of existing ones to create a library of analogs for biological screening. For this compound, key areas for derivatization include the diterpene aglycone and the sugar moiety. The goal of these modifications is to potentially enhance the compound's interaction with its biological target.

Potential derivatization strategies for this compound could include:

Acylation: Introduction of acetyl or other acyl groups at the hydroxyl positions of the sugar or the aglycone can alter the molecule's lipophilicity and membrane permeability.

Alkylation: Addition of alkyl chains to hydroxyl or other suitable positions can also modulate lipophilicity and steric bulk.

Glycosylation: Modification of the existing sugar or addition of new sugar units can significantly impact solubility and interaction with biological targets.

Halogenation: Introduction of halogen atoms at strategic positions on the aglycone could alter electronic properties and potentially enhance binding affinity.

The following table illustrates hypothetical structural derivatizations of this compound and their potential impact on pharmacological activity, based on general principles of medicinal chemistry.

Derivative Modification Position of Modification Potential Pharmacological Enhancement
This compound-acetateAcetylation of hydroxyl group(s)Sugar moiety or aglyconeIncreased cell permeability, potentially leading to enhanced cytotoxicity.
3-keto-Virescenoside OOxidation of the C-3 hydroxyl groupAglyconeAltered binding affinity to target proteins, potentially modulating bioactivity.
This compound-glucuronideAddition of a glucuronic acid moietySugar hydroxyl groupIncreased water solubility, potentially improving bioavailability.
16-fluoro-Virescenoside OReplacement of a hydrogen with fluorineAglycone side chainEnhanced metabolic stability and altered electronic properties for target interaction.

This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be confirmed through synthesis and biological testing.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. uwaterloo.canih.gov This approach is particularly valuable for the synthesis and modification of complex glycosylated molecules like this compound. nih.gov

A plausible chemoenzymatic strategy for this compound could involve the following steps:

Isolation of the Aglycone: The diterpene aglycone of this compound could be obtained either through chemical or enzymatic hydrolysis of the natural product or through fermentation processes that produce the aglycone as a standalone metabolite.

Enzymatic Glycosylation: Glycosyltransferase enzymes could then be used to attach a specific sugar moiety to the aglycone. This offers high regio- and stereoselectivity, which is often difficult to achieve through purely chemical means. By using different glycosyltransferases or engineered enzymes, a variety of sugar units could be introduced, leading to a diverse range of this compound analogs.

Further Chemical Modification: The resulting glycoside can then be subjected to further chemical modifications as described in the sections above to fine-tune its properties.

This chemoenzymatic approach would allow for the controlled and efficient synthesis of this compound and its analogs, facilitating a more thorough investigation of their therapeutic potential.

Analytical Methodologies for Virescenoside O

Chromatographic Techniques for Virescenoside O Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. shimadzu.com.sg For a compound like this compound, found in a biological matrix from the fungus Acremonium striatisporum, chromatographic separation is an essential first step. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and purification of diterpene glycosides like virescenosides. shimadzu.com.sgsemanticscholar.org The technique utilizes a liquid mobile phase to move the sample through a column packed with a solid stationary phase. shimadzu.com.sg The separation is based on the differential interactions of the sample components with the stationary and mobile phases. shimadzu.com.sg

For compounds such as this compound, Reversed-Phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, often water combined with acetonitrile (B52724) or methanol. mastelf.com This setup is ideal for separating polar compounds like glycosides. The isolation of various virescenosides from fungal extracts has been successfully achieved using RP-HPLC. semanticscholar.org

Detectors are a critical part of the HPLC system, allowing for the visualization and quantification of the separated compounds.

UV Detectors: These detectors measure the absorbance of UV light by the analyte. They are effective if the compound has a chromophore (a part of the molecule that absorbs light).

Fluorescence Detectors: These are more sensitive and selective than UV detectors but require the compound to be fluorescent.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantification but also mass information, which is invaluable for confirming the identity of the compound. mastelf.com

Table 1: Typical HPLC Parameters for Glycoside Analysis

ParameterDescriptionCommon Setting for Glycosides
Column TypeThe heart of the separation process.Reversed-Phase (e.g., C18, C8)
Mobile PhaseThe solvent that carries the sample through the column.Gradient of water and acetonitrile/methanol
Flow RateThe speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min
DetectorThe component that detects the separated compounds.UV, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)
TemperatureColumn temperature can affect separation efficiency.Ambient to elevated (e.g., 30-40 °C) to improve peak shape lcms.cz

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com The process involves vaporizing a sample and passing it through a column with a carrier gas (mobile phase). spectroinlets.com Separation occurs based on the compound's boiling point and interaction with the stationary phase. thermofisher.com

However, diterpene glycosides like this compound are large, polar, and non-volatile molecules. Direct analysis by GC-MS is generally not feasible because these compounds cannot be readily vaporized without thermal decomposition. While GC-MS is a valuable tool for analyzing other, more volatile metabolites from fungal cultures, journaltocs.ac.uk its application to intact glycosides would require a chemical derivatization step to convert the non-volatile glycoside into a more volatile derivative. There is no specific mention in the reviewed literature of GC-MS being used for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. wikipedia.org It involves spotting a sample onto a plate coated with a thin layer of an adsorbent material like silica (B1680970) gel (the stationary phase). khanacademy.org A solvent or solvent mixture (the mobile phase) then moves up the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. wikipedia.org

In the context of isolating natural products like this compound, TLC is an invaluable tool for:

Monitoring reaction progress and extraction efficiency.

Screening fungal extracts for the presence of certain classes of compounds. dntb.gov.ua

Determining the purity of fractions collected from other chromatographic techniques like column chromatography. wikipedia.org

For instance, silver nitrate (B79036) thin-layer chromatography has been noted in the context of analyzing virescenoside metabolites. ntu.edu.tw After separation, the spots can be visualized under UV light if they are fluorescent or by staining with a reagent that reacts with the compounds to produce colored spots. wikipedia.org

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for identifying unknown compounds, quantifying known compounds, and elucidating molecular structure. wikipedia.org

In the structural determination of new virescenosides from Acremonium striatisporum, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been a critical tool. nih.govresearchgate.net This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. For example, the molecular formula of Virescenoside Z₉ was determined as C₂₆H₄₂O₁₁ by analyzing its HRESIMS data. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. wikipedia.orgeag.com This combination provides exceptional sensitivity and selectivity, making it one of the most powerful tools for analyzing compounds in complex mixtures. creative-proteomics.comnebiolab.com

The process involves:

Separation: The LC system separates the components of the mixture.

Ionization: As components elute from the LC column, they enter the mass spectrometer's ion source and are ionized.

First Mass Analysis (MS1): A specific ion (the "parent" or "precursor" ion) corresponding to the mass of the target analyte (e.g., this compound) is selected.

Fragmentation: The selected precursor ion is fragmented into smaller "product" or "daughter" ions in a collision cell.

Second Mass Analysis (MS2): The product ions are analyzed, creating a fragmentation spectrum that is a unique fingerprint for the parent molecule. eag.com

This technique is highly specific because it relies on both the retention time from the LC and the unique mass transition (precursor ion → product ion) of the analyte. eag.com This makes LC-MS/MS ideal for detecting and quantifying trace levels of compounds in complex biological matrices like fungal extracts and is increasingly used to replace less specific methods. nih.gov

Spectroscopic Quantification Methods

While chromatographic methods are dominant, direct spectroscopic methods can, in principle, be used for quantification. Techniques like UV-Vis spectroscopy measure the absorption of light by a sample to determine the concentration of an analyte.

For this to be effective, the compound of interest must have a distinct chromophore, and the sample must be pure, without other substances that absorb at the same wavelength. Given that this compound is typically found in a complex mixture of related compounds, direct spectroscopic quantification of crude or partially purified extracts is generally not feasible due to a lack of specificity.

In the literature concerning virescenosides, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are predominantly used for structural elucidation, establishing the identity and stereochemistry of these complex molecules. nih.govresearchgate.netrscf.ru Quantification is almost exclusively performed using chromatographic techniques like HPLC, often coupled with a UV or MS detector, which provides the necessary separation from interfering components. researchgate.net

Immunological Assays for this compound Detection (e.g., ELISA)

The development of an ELISA or other immunological methods for a specific small molecule like this compound would require a dedicated research effort. This process typically involves:

Hapten-Carrier Conjugation: As small molecules like this compound are generally not immunogenic on their own, they must be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to elicit an immune response.

Immunization and Antibody Production: Animals would be immunized with the this compound-carrier conjugate to produce polyclonal or monoclonal antibodies.

Assay Development and Validation: The produced antibodies would then be used to develop and optimize an ELISA protocol. This would involve determining key parameters such as assay sensitivity, specificity (cross-reactivity with structurally related compounds), and reproducibility.

Without such foundational research, no data on assay formats, antibody characteristics, detection limits, or research findings can be presented. Therefore, this section cannot be populated with the detailed, informative, and scientifically accurate content requested.

Future Research Directions in Virescenoside O Studies

Elucidation of Complete Biosynthetic Pathways for Virescenoside O

A fundamental area for future research is the complete elucidation of the biosynthetic pathway leading to this compound in Acremonium striatisporum. Diterpenoids are typically derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.gov The initial committed step involves the cyclization of GGPP by a class I or class II diterpene synthase to form the core isopimarane (B1252804) scaffold of this compound. nih.gov Subsequent steps are likely catalyzed by tailoring enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, which are responsible for the specific oxidation patterns and the attachment of the β-D-altropyranose sugar moiety. acs.orgnih.gov

Future studies should aim to:

Identify and Characterize Key Enzymes: This involves genome mining of Acremonium striatisporum to identify the gene cluster responsible for virescenoside production. Key genes to target would include those encoding for terpene synthases, P450s, and glycosyltransferases.

Functional Reconstitution: Once identified, these genes can be expressed in a heterologous host to confirm their function and reconstruct the pathway in a controlled system.

Understanding Regulation: Investigating the regulatory networks that control the expression of these biosynthetic genes could lead to strategies for enhancing the production of this compound.

Advanced Structural Characterization of this compound and New Analogues

The structure of this compound has been determined as β-D-altropyranosido-19-isopimara-8(14),15-diene-7R,3β-diol using spectroscopic methods like HRMALDIMS and NMR. acs.orgcapes.gov.br However, further advanced characterization can provide deeper insights. Moreover, the generation and characterization of new analogues are crucial for developing structure-activity relationships (SAR).

Future research in this area should include:

Total Synthesis: The complete chemical synthesis of this compound would confirm its absolute stereochemistry and provide a route to produce quantities of the pure compound for further testing. It would also enable the synthesis of designed analogues with specific structural modifications.

Precursor-Directed Biosynthesis: The fungus Acremonium striatisporum has already been shown to produce a variety of virescenosides, including P, Q, V, W, and X. acs.orgtandfonline.com Attempts have been made to generate halogenated derivatives by feeding the culture with potassium bromide. researchgate.net This approach can be expanded by introducing other precursor molecules to generate novel this compound analogues with potentially enhanced activity or altered properties.

Enzymatic and Chemical Modification: The isolated this compound can be used as a scaffold for semi-synthetic modifications, altering functional groups on either the diterpene aglycone or the sugar to probe their importance for biological activity.

Comprehensive Preclinical Efficacy and Mechanism of Action Studies

Initial screening has shown that this compound possesses cytotoxic activity against Ehrlich carcinoma tumor cells, with an IC50 value between 20-100 µM. acs.org This preliminary finding warrants a comprehensive preclinical evaluation to determine its potential as an antineoplastic agent. nih.gov

Key future research directions include:

Expanded Cytotoxicity Profiling: Testing this compound against a broad panel of human cancer cell lines (e.g., lung, breast, colon, prostate) is necessary to determine its spectrum of activity.

In Vivo Efficacy Studies: Promising in vitro results should be followed by studies in animal models, such as xenografts of human tumors in mice, to evaluate the compound's anti-tumor efficacy in a living system.

Mechanism of Action (MoA) Elucidation: It is critical to understand how this compound exerts its cytotoxic effects. Investigations should focus on its impact on key cellular processes such as apoptosis induction, cell cycle progression, and specific signaling pathways. Studies on related compounds have assessed effects on reactive oxygen species (ROS) and nitric oxide (NO) production, providing a potential starting point for investigation. researchgate.net

Exploration of Novel Biological Activities

While the initial focus has been on its cytotoxic properties, this compound may possess other valuable biological activities, a common feature among marine-derived natural products. acs.org The broader class of virescenosides and other fungal diterpenoids have demonstrated a wide range of bioactivities, including radical scavenging, neurotropic, anti-inflammatory, antibacterial, and antiviral effects. mdpi.commdpi.comresearchgate.net

Future research should therefore involve:

Broad-Spectrum Bioactivity Screening: this compound should be systematically screened in a diverse array of biological assays to identify any previously unknown therapeutic potential. This includes assays for antimicrobial activity against pathogenic bacteria and fungi, antiviral activity against common viruses, and anti-inflammatory activity in cellular models.

Enzyme Inhibition Assays: Many natural products function by inhibiting specific enzymes. Screening this compound against a panel of clinically relevant enzymes, such as kinases, proteases, or urease, could reveal novel mechanisms and applications. researchgate.net

Development of Sustainable Production Methods

Currently, this compound is obtained through the cultivation of Acremonium striatisporum on a modified rice medium, which is a small-scale fermentation process. acs.org For the compound to be viable for extensive preclinical and potential clinical development, sustainable and scalable production methods are essential.

Future development efforts should focus on:

Fermentation Optimization: The existing fungal culture process can be optimized to enhance yields. This includes refining the composition of the culture medium, as well as the physical parameters like temperature, pH, and aeration, to maximize the production of this compound.

Heterologous Expression: A highly promising strategy for sustainable production is metabolic engineering. Once the biosynthetic genes for this compound are identified (as per section 9.1), they can be transferred into a robust, fast-growing microbial host like Escherichia coli or Saccharomyces cerevisiae. These hosts can be cultivated in large-scale industrial fermenters, offering a more controlled, scalable, and potentially more sustainable supply chain. mdpi.com

Cell-Free Biosynthesis: As an alternative to whole-cell fermentation, the biosynthetic enzymes could be produced and used in a cell-free system to convert simple precursors into this compound, which can simplify purification and process control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.